Acroteben
Overview
Description
Acroteben is a bio-active chemical. Detailed information has not been published.
Scientific Research Applications
Electrorotation and AC Electrokinetics
Acroteben's relevance in scientific research can be linked to the broader field of electrorotation and AC electrokinetics. These techniques have been crucial in manipulating and characterizing biological samples at various scales, ranging from single cells to tissue spheroids. For instance, Trainito et al. (2016) discussed electrorotation's role in identifying the dielectric properties of bio-samples, which has applications in gene therapy, tumor treatment, and cancer diagnosis (Trainito et al., 2016). Similarly, Hughes (2000) explored how AC electrokinetics, particularly dielectrophoresis and electrorotation, are significant for nanotechnology, aiding in the manipulation of particles on a nanometer scale (Hughes, 2000).
Parasite Analysis and DNA Manipulation
Another application area is in the analysis of parasites using electrorotation. Dalton et al. (2004) reviewed the use of this technique for studying various eukaryotic parasites, highlighting its noninvasive nature and application in public health (Dalton et al., 2004). Additionally, Hölzel and Bier (2003) discussed the use of dielectrophoresis for manipulating DNA, an essential tool for genetic research and nanoscale structure assembly (Hölzel & Bier, 2003).
Reproductive Tissue Engineering
Reproductive tissue engineering is another significant area where this compound's underlying principles may find application. Raffel et al. (2019) discussed the evaluation of ovarian follicles in patterned electrospun scaffolds, a novel approach in reproductive organ research (Raffel et al., 2019). Also, Amorim (2017) highlighted advancements in reproductive tissue engineering, demonstrating the rapid progress in this field (Amorim, 2017).
Properties
IUPAC Name |
N-[(3-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-3-1-2-10(8-12)9-15-16-13(18)11-4-6-14-7-5-11/h1-9,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBIMBJLVWPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840-80-2 | |
Record name | Acroteben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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